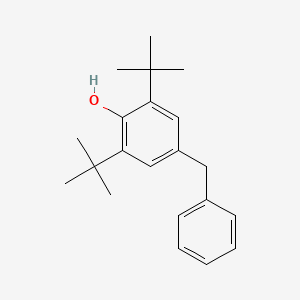
3-(2-Chloro-6-nitrophenyl)-2-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido 3-(2-Cloro-6-nitrofenil)-2-oxopropanoico es un compuesto orgánico que genera un gran interés en varios campos científicos debido a su estructura química única y propiedades. Este compuesto presenta un grupo cloro y un grupo nitro unidos a un anillo fenilo, que a su vez está conectado a una porción de ácido 2-oxopropanoico.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del Ácido 3-(2-Cloro-6-nitrofenil)-2-oxopropanoico normalmente implica reacciones orgánicas de varios pasos. Un método común comienza con la nitración de 2-clorobenceno para formar 2-cloro-6-nitrobenceno. Este intermedio luego se somete a una reacción de acilación de Friedel-Crafts utilizando cloruro de oxalilo para introducir el grupo ácido 2-oxopropanoico. Las condiciones de reacción a menudo requieren un catalizador ácido de Lewis, como el cloruro de aluminio (AlCl3), y una atmósfera inerte para evitar reacciones secundarias.
Métodos de Producción Industrial
A escala industrial, la producción del Ácido 3-(2-Cloro-6-nitrofenil)-2-oxopropanoico puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de reactores automatizados y el control preciso de los parámetros de reacción, como la temperatura, la presión y la concentración del reactivo, garantiza una calidad de producto consistente. Además, se emplean pasos de purificación como la recristalización o la cromatografía para lograr los niveles de pureza deseados.
Análisis De Reacciones Químicas
Tipos de Reacciones
El Ácido 3-(2-Cloro-6-nitrofenil)-2-oxopropanoico experimenta varias reacciones químicas, que incluyen:
Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno (H2) en presencia de un catalizador de paladio.
Sustitución: El grupo cloro se puede sustituir por nucleófilos como las aminas o los tioles en condiciones apropiadas.
Hidrólisis: Los derivados éster o amida de este compuesto se pueden hidrolizar para producir el ácido original.
Reactivos y Condiciones Comunes
Reducción: Gas hidrógeno (H2), paladio sobre carbono (Pd/C)
Sustitución: Amoniaco (NH3), tioles (RSH), base (por ejemplo, NaOH)
Hidrólisis: Soluciones acuosas ácidas o básicas
Productos Principales
Reducción: Ácido 3-(2-Amino-6-nitrofenil)-2-oxopropanoico
Sustitución: Derivados del Ácido 3-(2-Sustituido-6-nitrofenil)-2-oxopropanoico
Hidrólisis: Ácido 3-(2-Cloro-6-nitrofenil)-2-oxopropanoico
Aplicaciones Científicas De Investigación
El Ácido 3-(2-Cloro-6-nitrofenil)-2-oxopropanoico encuentra aplicaciones en varios dominios científicos:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas y productos farmacéuticos.
Biología: Se investiga su potencial como sonda bioquímica para estudiar actividades enzimáticas y vías metabólicas.
Medicina: Se explora su potencial para propiedades terapéuticas, incluidas actividades antiinflamatorias y antimicrobianas.
Industria: Se utiliza en el desarrollo de productos químicos y materiales especiales con propiedades funcionales específicas.
Mecanismo De Acción
El mecanismo de acción del Ácido 3-(2-Cloro-6-nitrofenil)-2-oxopropanoico involucra su interacción con objetivos moleculares, como enzimas y receptores. Los grupos nitro y cloro pueden participar en varias interacciones de unión, lo que influye en la actividad biológica del compuesto. Por ejemplo, el grupo nitro puede sufrir biorreducción para formar intermediarios reactivos que pueden interactuar con los componentes celulares, lo que lleva a efectos terapéuticos o tóxicos.
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 3-(2-Cloro-4-nitrofenil)-2-oxopropanoico
- Ácido 3-(2-Bromo-6-nitrofenil)-2-oxopropanoico
- Ácido 3-(2-Cloro-6-metilfenil)-2-oxopropanoico
Singularidad
El Ácido 3-(2-Cloro-6-nitrofenil)-2-oxopropanoico es único debido a la posición específica de los grupos cloro y nitro en el anillo fenilo, lo que influye significativamente en su reactividad e interacción con los objetivos biológicos. Esta estructura distintiva confiere propiedades químicas y biológicas únicas, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Número CAS |
36892-19-0 |
|---|---|
Fórmula molecular |
C9H6ClNO5 |
Peso molecular |
243.60 g/mol |
Nombre IUPAC |
3-(2-chloro-6-nitrophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6ClNO5/c10-6-2-1-3-7(11(15)16)5(6)4-8(12)9(13)14/h1-3H,4H2,(H,13,14) |
Clave InChI |
ZHHGJIKNTVWZTL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)CC(=O)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B12002641.png)
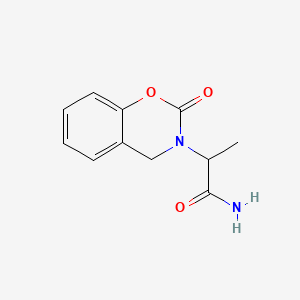
![Acetamide, N-[5-(ethylthio)-2-thienyl]-](/img/structure/B12002649.png)

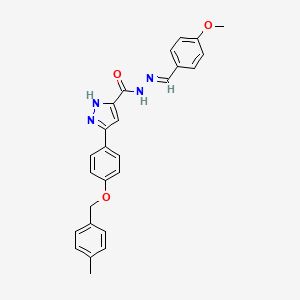
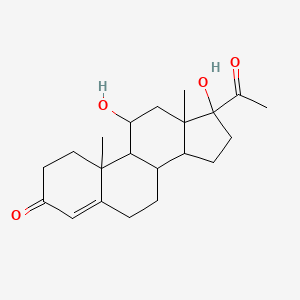
![Ethyl 4-[(3-(3-chlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate](/img/structure/B12002673.png)
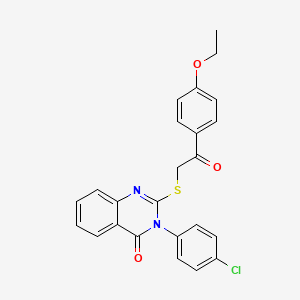

![7-Methyl-4-oxo-2-p-tolylamino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B12002697.png)


![2-[(2-Chloro-5-methoxyphenyl)methyl]butanedioic acid](/img/structure/B12002732.png)
